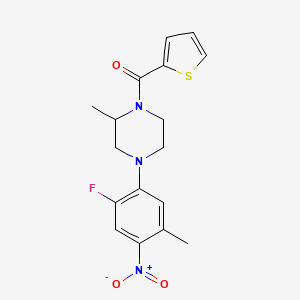
4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Overview
Description
4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorinated nitrophenyl group, a methyl group, and a thiophene-2-carbonyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research in chemistry, biology, medicine, and industry.
Scientific Research Applications
4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Piperazine Formation: Cyclization to form the piperazine ring.
Thiophene-2-carbonyl Substitution: Introduction of the thiophene-2-carbonyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring or piperazine ring.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The fluorinated nitrophenyl group and thiophene-2-carbonyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-5-methylphenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine
- 4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine
- 4-(2-Fluoro-5-methyl-4-nitrophenyl)-1-(thiophene-2-carbonyl)piperazine
Uniqueness
The unique combination of the fluorinated nitrophenyl group, methyl group, and thiophene-2-carbonyl group in 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine distinguishes it from similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-11-8-15(13(18)9-14(11)21(23)24)19-5-6-20(12(2)10-19)17(22)16-4-3-7-25-16/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZQAWNNVGGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CS2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


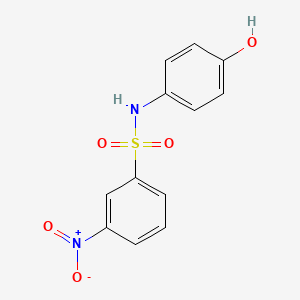
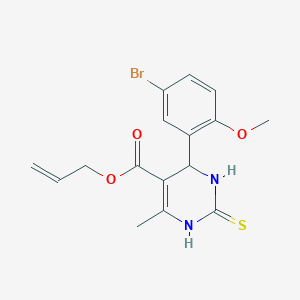
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)
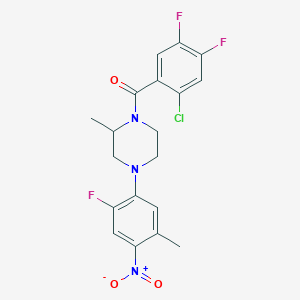
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
![methyl 3-methyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058432.png)
![methyl 4-[3-(3,5-dimethyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4058434.png)
![ethyl [2-chloro-6-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetate](/img/structure/B4058441.png)

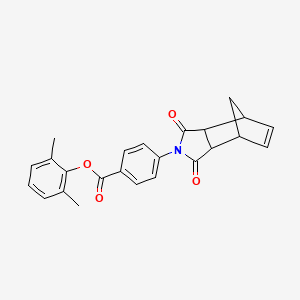
![N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine](/img/structure/B4058452.png)
![1-(3-methylpyridin-4-yl)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1,4-diazepane](/img/structure/B4058464.png)
![N,N,N',N'-tetramethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4058471.png)
![2-{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4058473.png)
